1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one
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Overview
Description
1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone is a complex organic compound that features an indole moiety, a phenyl group, and a dihydroisoxazole ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone typically involves multiple steps, starting with the preparation of the indole and dihydroisoxazole intermediates. One common method involves the reaction of indole derivatives with phenyl-substituted dihydroisoxazole under specific conditions . The reaction conditions often include the use of palladium(II) acetate as a catalyst and triethylamine as a base, with the reaction carried out under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and proteins, leading to changes in cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone include other indole derivatives and dihydroisoxazole-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Dihydroisoxazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
The uniqueness of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
114014-83-4 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C19H16N2O2/c1-12(22)17-18(13-7-3-2-4-8-13)21-23-19(17)15-11-20-16-10-6-5-9-14(15)16/h2-11,17,19-20H,1H3 |
InChI Key |
ZLFWJYQELVEEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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